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molecular formula C11H14O4 B1370088 Ethyl 2-(3-methoxyphenoxy)acetate CAS No. 82815-86-9

Ethyl 2-(3-methoxyphenoxy)acetate

Cat. No. B1370088
M. Wt: 210.23 g/mol
InChI Key: RGCXMLIHLKQOHN-UHFFFAOYSA-N
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Patent
US08354431B2

Procedure details

3-Methoxy-phenol (43.4 ml, 400 mmol) is dissolved in acetone (800 ml) and after addition of chloro-acetic acid ethyl ester (42.6 ml, 400 mmol) and K2CO3 (111 g, 800 mmol) the mixture is refluxed for 22 h. After cooling down to 0° C., the mixture is filtrated and the filtrate is evaporated under reduced pressure. The residue is diluted in ethyl acetate, cooled to 0° C. and washed with aqueous NaOH solution. The organic layer is dried over sodium sulfate and evaporated under reduced pressure.
Quantity
43.4 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
42.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
111 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.[CH2:10]([O:12][C:13](=[O:16])[CH2:14]Cl)[CH3:11].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH2:10]([O:12][C:13](=[O:16])[CH2:14][O:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1)[CH3:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
43.4 mL
Type
reactant
Smiles
COC=1C=C(C=CC1)O
Name
Quantity
800 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
42.6 mL
Type
reactant
Smiles
C(C)OC(CCl)=O
Name
Quantity
111 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 22 h
Duration
22 h
FILTRATION
Type
FILTRATION
Details
the mixture is filtrated
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is diluted in ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
WASH
Type
WASH
Details
washed with aqueous NaOH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
Smiles
C(C)OC(COC1=CC(=CC=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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